1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Chemical Reactions Analysis
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide can be compared with other indole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-2-1-11-3-8-20(14(11)9-13)10-15(21)19-6-4-12(5-7-19)16(18)22/h1-3,8-9,12H,4-7,10H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDPMHWCAOMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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